3-[(Tert-butoxy)carbonyl]-5-methylpiperidine-1-carboxylic acid
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Overview
Description
1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester is a chemical compound with a complex structure that includes a piperidine ring substituted with carboxylic acid and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester typically involves the esterification of 1,3-piperidinedicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The piperidine ring structure allows for binding to various molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester: This compound has a similar structure but includes a trifluoromethyl group, which can alter its chemical properties and reactivity.
1,3-Piperidinedicarboxylic acid, 6-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester: This compound differs by the position of the methyl group, which can affect its steric and electronic properties.
1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester: This compound has a pyrrolidine ring instead of a piperidine ring, leading to different chemical behavior.
Uniqueness
1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H21NO4 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8-5-9(7-13(6-8)11(15)16)10(14)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChI Key |
UEQIWLKHJDRQQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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